molecular formula C15H17NOS B008491 Benzothiophene-2-carboxylic acid cyclohexylamide CAS No. 100955-75-7

Benzothiophene-2-carboxylic acid cyclohexylamide

Cat. No. B008491
M. Wt: 259.4 g/mol
InChI Key: QMBDXMNOEDJOFZ-UHFFFAOYSA-N
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Description

Benzothiophene-2-carboxylic acid cyclohexylamide (BTCA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. BTCA is a cyclic amide derivative of benzothiophene-2-carboxylic acid and has been studied for its pharmacological properties, including its mechanism of action and physiological effects.

Mechanism Of Action

The exact mechanism of action of Benzothiophene-2-carboxylic acid cyclohexylamide is not fully understood. However, it has been suggested that Benzothiophene-2-carboxylic acid cyclohexylamide may act by modulating the activity of certain neurotransmitters in the brain. Specifically, Benzothiophene-2-carboxylic acid cyclohexylamide has been shown to increase the levels of serotonin and norepinephrine in the brain, which are known to play a role in mood regulation and pain perception.

Biochemical And Physiological Effects

Benzothiophene-2-carboxylic acid cyclohexylamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models. Additionally, it has been reported to possess anticonvulsant properties and has been studied for its potential use in the treatment of epilepsy. Benzothiophene-2-carboxylic acid cyclohexylamide has also been shown to possess neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer’s disease.

Advantages And Limitations For Lab Experiments

One advantage of Benzothiophene-2-carboxylic acid cyclohexylamide is its ease of synthesis, which makes it readily available for use in laboratory experiments. Additionally, Benzothiophene-2-carboxylic acid cyclohexylamide has been shown to exhibit a wide range of pharmacological activities, making it a versatile compound for drug development. However, one limitation of Benzothiophene-2-carboxylic acid cyclohexylamide is its relatively low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on Benzothiophene-2-carboxylic acid cyclohexylamide. One area of interest is the development of Benzothiophene-2-carboxylic acid cyclohexylamide-based drugs for the treatment of neurodegenerative disorders such as Alzheimer’s disease. Additionally, further research is needed to fully understand the mechanism of action of Benzothiophene-2-carboxylic acid cyclohexylamide and to identify its molecular targets in the brain. Finally, the development of more soluble derivatives of Benzothiophene-2-carboxylic acid cyclohexylamide may help to overcome some of the limitations associated with its use in laboratory experiments.

Synthesis Methods

The synthesis of Benzothiophene-2-carboxylic acid cyclohexylamide involves the reaction of benzothiophene-2-carboxylic acid with cyclohexylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction yields Benzothiophene-2-carboxylic acid cyclohexylamide as a white crystalline solid with a melting point of 221-223 °C.

Scientific Research Applications

Benzothiophene-2-carboxylic acid cyclohexylamide has been extensively studied for its potential applications in drug development. It has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. Additionally, Benzothiophene-2-carboxylic acid cyclohexylamide has been shown to possess neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer’s disease.

properties

CAS RN

100955-75-7

Product Name

Benzothiophene-2-carboxylic acid cyclohexylamide

Molecular Formula

C15H17NOS

Molecular Weight

259.4 g/mol

IUPAC Name

N-cyclohexyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C15H17NOS/c17-15(16-12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)18-14/h4-6,9-10,12H,1-3,7-8H2,(H,16,17)

InChI Key

QMBDXMNOEDJOFZ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3S2

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3S2

Origin of Product

United States

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